4-Hydroxycrotonic acid

Description

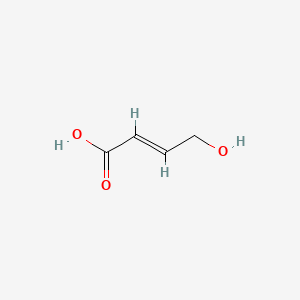

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-hydroxybut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-3-1-2-4(6)7/h1-2,5H,3H2,(H,6,7)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQJECWPWQIIPW-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027169 | |

| Record name | trans-4-hydroxycrotonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxycrotonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24587-49-3, 4013-24-5 | |

| Record name | trans-4-Hydroxycrotonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24587-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-butenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004013245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-hydroxycrotonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxycrotonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to 4-Hydroxycrotonic Acid: From Discovery to Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-hydroxycrotonic acid (T-HCA), a potent and selective agonist for the high-affinity γ-hydroxybutyrate (GHB) receptor. From its initial synthesis and discovery as an endogenous brain metabolite to its distinct pharmacological profile, this document details the key scientific knowledge surrounding T-HCA. We present detailed experimental protocols for its synthesis and for seminal in vitro and in vivo assays. Quantitative binding data are summarized, and the known signaling pathways are illustrated to provide a thorough resource for researchers in neuroscience and pharmacology.

Introduction and Historical Context

trans-4-Hydroxycrotonic acid, also known as γ-hydroxycrotonic acid (GHC), is a structural analogue of the neurotransmitter γ-hydroxybutyric acid (GHB).[1] Its significance in neuroscience stems from its high affinity and selectivity for the specific GHB receptor, distinguishing it from GHB which also acts as a weak agonist at the GABAB receptor.[1]

The exploration of GHB analogues in the late 1980s led to the synthesis and characterization of T-HCA. A pivotal 1988 publication by Bourguignon et al. described the synthesis of a series of GHB and T-HCA analogues to investigate the structure-activity relationships for binding to the GHB receptor.[2] This research highlighted the importance of a non-lactonic, extended conformation for ligand binding.[2] Shortly after, in 1990, Hechler et al. provided evidence that T-HCA is not merely a synthetic compound but also an endogenous substance present in the rat brain.[3] Their work also established that T-HCA binds to a subpopulation of GHB receptors with high affinity.[3] These foundational studies established T-HCA as a crucial tool for dissecting the physiological roles of the GHB receptor system, independent of GABAB receptor activation.[1]

Physicochemical Properties and Data

| Property | Value | Reference |

| IUPAC Name | (2E)-4-hydroxybut-2-enoic acid | [4] |

| Synonyms | trans-4-Hydroxycrotonic acid, T-HCA, γ-hydroxycrotonic acid (GHC) | [1] |

| Molecular Formula | C₄H₆O₃ | [4] |

| Molar Mass | 102.09 g/mol | [4] |

| CAS Number | 24587-49-3 | [4] |

| Appearance | Light yellow crystalline solid | [5] |

| Melting Point | 108°C | [6] |

Synthesis of trans-4-Hydroxycrotonic Acid

The synthesis of T-HCA can be achieved through a multi-step process starting from crotonic acid. The following protocol is based on the methods described in the literature.[6]

Experimental Protocol: Synthesis of trans-4-Hydroxycrotonic Acid

Step 1: Synthesis of 4-Bromocrotonic Acid

-

To a solution of 20 g (0.23 mol) of crotonic acid in 200 mL of dry benzene, add 45.6 g (0.25 mol) of N-bromosuccinimide under a nitrogen atmosphere.[6]

-

Bring the solution to a gentle reflux with stirring.[6]

-

Add 0.5 g (3.7 mmol) of 2,2'-azobisisobutyronitrile (AIBN) as a radical initiator.[6]

-

Continue refluxing for 2 hours.[6]

-

Cool the solution to 10°C. A white precipitate will form.[6]

-

Filter off the precipitate and evaporate the filtrate in vacuo.[6]

-

Take up the residue with 200 mL of carbon tetrachloride, cool to 0°C, and filter.[6]

-

Evaporate the filtrate in vacuo to yield a mixture containing approximately 85% 4-bromocrotonic acid.[6]

-

Purify the 4-bromocrotonic acid by multiple recrystallizations from petroleum ether.[6]

Step 2: Synthesis of trans-4-Hydroxycrotonic Acid (T-HCA)

-

Prepare a cold solution of 12 g (72 mmol) of purified 4-bromocrotonic acid in 120 mL of water.[6]

-

Add dropwise 240 mL of a 2 M potassium hydroxide (KOH) solution in water.[6]

-

After the addition is complete, heat the solution under reflux for 5 minutes in an oil bath at 120°C.[6]

-

Cool the solution in an ice bath and acidify with dilute sulfuric acid (H₂SO₄).[6]

-

Evaporate the medium under vacuum.[6]

-

Extract the residue with ethyl ether.[6]

-

Dry and evaporate the solvent.[6]

-

Chromatograph the residue on a silica gel column eluted with a mixture of ethyl acetate:methanol (97:3) to yield pure T-HCA.[6]

-

The final product can be recrystallized from ethyl acetate. The melting point should be approximately 108°C.[6]

In Vivo Metabolism

T-HCA is an active metabolite of GHB.[1] The in vivo conversion of GHB involves enzymatic oxidation. While the specific enzyme responsible for the direct conversion of GHB to T-HCA is not definitively characterized, the metabolism of GHB is well-understood and provides a framework for its formation. GHB is primarily metabolized by GHB dehydrogenase to succinic semialdehyde, which then enters the Krebs cycle.[7] The formation of T-HCA likely represents a minor metabolic pathway.

Pharmacodynamics and Receptor Binding

T-HCA exerts its effects primarily through its interaction with the high-affinity GHB receptor.[1] It is a potent agonist at this site and, importantly, does not bind to the low-affinity GHB binding site, which is the GABAB receptor.[1] This selectivity makes T-HCA an invaluable tool for studying the specific functions of the GHB receptor.

Quantitative Binding Data

The binding affinity of T-HCA for the GHB receptor has been quantified in several studies. The work by Hechler et al. (1990) provided key initial data on the binding characteristics of [³H]T-HCA to rat brain membranes.

| Ligand | Receptor/Binding Site | Kd1 (nM) | Bmax1 (fmol/mg protein) | Kd2 (µM) | Bmax2 (pmol/mg protein) | Reference |

| [³H]T-HCA | High-affinity T-HCA site | 7 | 42 | 2 | 13 | [3] |

| T-HCA (displacing [³H]GHB) | High-affinity GHB site | 95 | - | - | - | [3] |

| GHB | High-affinity GHB site | ~380 (approx. 4x lower affinity than T-HCA) | - | - | - | [1] |

Experimental Protocol: Radioligand Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of T-HCA for the GHB receptor, based on standard methodologies.

-

Membrane Preparation:

-

Homogenize rat brain tissue (e.g., hippocampus or cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the brain membrane preparation, a fixed concentration of a radiolabeled ligand for the GHB receptor (e.g., [³H]GHB or [³H]NCS-382), and varying concentrations of unlabeled T-HCA.

-

Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Determine non-specific binding in the presence of a high concentration of an unlabeled ligand (e.g., GHB).

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the specific binding as a function of the logarithm of the T-HCA concentration to generate a competition curve.

-

Calculate the IC₅₀ (the concentration of T-HCA that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Signaling and Cellular Effects

A key pharmacological effect of T-HCA is the stimulation of extracellular glutamate release, particularly in the hippocampus.[1][3] This effect is mediated by the GHB receptor and can be blocked by the GHB receptor antagonist NCS-382, but not by GABAB receptor antagonists.[3] Interestingly, studies have shown that while GHB can activate G-proteins (likely via GABAB receptors), T-HCA fails to do so, suggesting that the GHB receptor-mediated increase in glutamate release may be G-protein independent or involve a different G-protein coupling mechanism.[3][8]

Signaling Pathway for T-HCA-Induced Glutamate Release

The precise downstream signaling cascade from GHB receptor activation by T-HCA to glutamate release is an area of ongoing research. However, a proposed pathway involves the activation of the GHB receptor leading to a signaling cascade that culminates in the exocytosis of glutamate-containing vesicles from presynaptic terminals.

Experimental Protocol: Measurement of Glutamate Release

In vivo microdialysis is a common technique used to measure changes in extracellular neurotransmitter levels in specific brain regions of living animals.

-

Probe Implantation:

-

Anesthetize a rat and place it in a stereotaxic frame.

-

Surgically implant a microdialysis probe into the target brain region (e.g., hippocampus).

-

Allow the animal to recover from surgery.

-

-

Microdialysis Procedure:

-

Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Collect dialysate samples at regular intervals to establish a baseline level of extracellular glutamate.

-

Administer T-HCA, either systemically or locally through the microdialysis probe.

-

Continue to collect dialysate samples to measure changes in glutamate concentration following T-HCA administration.

-

-

Glutamate Analysis:

-

Analyze the glutamate concentration in the dialysate samples using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with o-phthaldialdehyde (OPA).

-

-

Data Analysis:

-

Express the glutamate concentrations in the post-treatment samples as a percentage of the baseline levels.

-

Perform statistical analysis to determine the significance of the T-HCA-induced changes in glutamate release.

-

Conclusion

trans-4-Hydroxycrotonic acid has proven to be a vital pharmacological tool since its synthesis and subsequent discovery as an endogenous brain compound. Its high affinity and selectivity for the GHB receptor, coupled with its distinct signaling properties that lead to glutamate release, have allowed for a more nuanced understanding of the GHB signaling system. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to furthering our knowledge of this unique neuroactive compound and its role in brain function and pathology.

References

- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 2. Comparison of the behavioral effects of gamma-hydroxybutyric acid (GHB) and its 4-methyl-substituted analog, gamma-hydroxyvaleric acid (GHV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective gamma-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of gamma-hydroxybutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. trans-4-Hydroxycrotonic acid | C4H6O3 | CID 6155526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pathophysiological, Cellular, and Molecular Events of the Vascular System in Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sciencemadness Discussion Board - Furan-2(5H)-one & trans-4-hydroxycrotonic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 8. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Role of 4-Hydroxycrotonic Acid in the Central Nervous System: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Hydroxycrotonic acid (T-HCA), an endogenous metabolite of γ-hydroxybutyric acid (GHB), is emerging as a significant neuromodulator in the Central Nervous System (CNS). Unlike its precursor GHB, which exhibits broad activity at both specific GHB receptors and GABAB receptors, T-HCA demonstrates high selectivity and affinity for the GHB receptor. This specificity makes T-HCA a valuable tool for elucidating the physiological and pathological roles of the GHB receptor system, independent of GABAB-mediated effects. This technical guide provides a comprehensive overview of the biosynthesis, signaling pathways, and physiological functions of endogenous T-HCA in the CNS. It includes a compilation of quantitative data, detailed experimental protocols for its study, and visualizations of its molecular interactions and experimental workflows.

Introduction

Endogenous to the mammalian brain, this compound (trans-4-hydroxycrotonic acid, T-HCA) is an active metabolite of the well-known neurotransmitter and psychoactive substance, γ-hydroxybutyric acid (GHB).[1][2] While GHB's effects are complex due to its interaction with both high-affinity GHB receptors and lower-affinity GABAB receptors, T-HCA acts as a potent and selective agonist at the GHB receptor.[2] This selectivity makes T-HCA a critical molecule for dissecting the specific functions of the GHB receptor in the CNS. Notably, activation of the GHB receptor by T-HCA does not produce the sedative effects associated with GHB, but rather leads to an increase in extracellular glutamate concentrations, particularly in the hippocampus.[2] This guide will delve into the known aspects of T-HCA's role in the CNS, presenting the current understanding of its biochemistry, signaling, and methods for its investigation.

Biosynthesis and Metabolism

The precise enzymatic pathway for the conversion of GHB to T-HCA in the CNS has not been definitively elucidated. However, it is established that T-HCA is an endogenous metabolite of GHB.[2] The metabolism of GHB itself is well-characterized, being synthesized from GABA via the enzymes GABA transaminase and succinic semialdehyde reductase.[3][4] GHB is then metabolized to succinic semialdehyde by GHB dehydrogenase.[3][5] It is hypothesized that an uncharacterized dehydrogenase or a related enzyme is responsible for the conversion of GHB to T-HCA. Further research is required to identify the specific enzymes and cofactors involved in this conversion and to understand the metabolic fate of T-HCA in the brain.

The biosynthesis and metabolism of GHB, the precursor to T-HCA, are outlined in the following diagram.

Signaling Pathways of this compound

T-HCA exerts its effects in the CNS primarily through its action as a high-affinity agonist at the GHB receptor.[2] The GHB receptor is a G-protein coupled receptor (GPCR).[1][6] Upon binding of an agonist like T-HCA, the receptor is thought to couple to a Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6]

A key downstream effect of GHB receptor activation by T-HCA is an increase in extracellular glutamate concentrations, particularly observed in the hippocampus.[2] This effect is blocked by GHB receptor antagonists, such as NCS-382, but not by GABAB receptor antagonists, highlighting the specificity of this pathway.[7] The precise mechanism linking the G-protein activation and subsequent glutamate release is an area of active investigation.

The proposed signaling pathway for T-HCA is depicted below.

Quantitative Data

Endogenous Concentrations

Quantitative analysis has confirmed the presence of T-HCA in the rat brain.

| Compound | Brain Region | Concentration (nmol/g wet weight) | Species | Reference |

| This compound | Whole Brain | 0.18 ± 0.02 | Rat | [8] |

| γ-Hydroxybutyric Acid | Whole Brain | 1.10 ± 0.18 | Rat | [8] |

Receptor Binding Affinities

T-HCA displays a high affinity for the GHB receptor, significantly greater than that of GHB itself.

| Ligand | Receptor | Binding Affinity (Kd or Ki) | Preparation | Reference |

| [3H]T-HCA | GHB Receptor (High Affinity) | Kd1 = 7 nM | Rat Brain Membranes | [9] |

| [3H]T-HCA | GHB Receptor (Low Affinity) | Kd2 = 2 µM | Rat Brain Membranes | [9] |

| T-HCA (displacing [3H]GHB) | GHB Receptor | 4-fold greater affinity than GHB | Not Specified | [2] |

| NCS-382 (displacing [3H]NCS-382) | GHB Receptor | ~10-fold more potent than GHB | Rat Cerebrocortical and Hippocampal Membranes | [10] |

Experimental Protocols

Quantification of this compound in Brain Tissue by GC-MS

This protocol is adapted from Ehrhardt et al. (1988).[8]

Objective: To quantify the concentration of T-HCA in brain tissue.

Workflow Diagram:

Methodology:

-

Tissue Preparation:

-

Extraction:

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes at 4°C).

-

Collect the supernatant and transfer to a new tube.

-

Dry the supernatant under a stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add an internal standard (e.g., deuterated T-HCA).

-

Perform a two-step derivatization:

-

Esterification of the carboxyl group with pentafluorobenzyl bromide (PFBBr).

-

Silylation of the hydroxyl group with N-tert-butyldimethylsilyl chloride (TBDMSCl).

-

-

-

GC-MS Analysis:

-

Perform gas chromatography-mass spectrometry with negative ion chemical ionization (NICI) for high sensitivity.

-

Monitor characteristic ions for the derivatized T-HCA and the internal standard.

-

Generate a standard curve using known concentrations of derivatized T-HCA to quantify the amount in the brain tissue samples.

-

GHB Receptor Binding Assay

This protocol is a generalized procedure based on standard radioligand binding assay principles.[16][17][18][19]

Objective: To determine the binding affinity of T-HCA and other ligands to the GHB receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., hippocampus or cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a radiolabeled ligand specific for the GHB receptor (e.g., [3H]GHB or a more specific radiolabeled antagonist like [3H]NCS-382), and varying concentrations of the unlabeled test compound (e.g., T-HCA).

-

Incubate the mixture to allow binding to reach equilibrium.

-

To determine non-specific binding, include a set of wells with a high concentration of a known GHB receptor ligand.

-

-

Separation and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the concentration of the unlabeled ligand to generate a competition curve.

-

Determine the IC50 (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

In Vivo Microdialysis for Glutamate Measurement

This protocol is based on established microdialysis procedures for neurotransmitter monitoring.[4][8][20][21][22][23]

Objective: To measure changes in extracellular glutamate levels in a specific brain region following the administration of T-HCA.

Methodology:

-

Probe Implantation:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Implant a microdialysis probe into the target brain region (e.g., hippocampus).

-

Allow the animal to recover from surgery.

-

-

Microdialysis Procedure:

-

Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

-

After collecting baseline samples, administer T-HCA systemically or locally through the microdialysis probe.

-

Continue collecting dialysate samples to monitor changes in glutamate concentration.

-

-

Glutamate Analysis:

-

Analyze the glutamate concentration in the dialysate samples using a sensitive analytical technique, such as high-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry.

-

-

Data Analysis:

-

Express the glutamate concentrations as a percentage of the baseline levels.

-

Perform statistical analysis to determine the significance of any changes in glutamate levels following T-HCA administration.

-

Potential Pathophysiological Role of this compound

The specific role of endogenous T-HCA in neurological and psychiatric disorders is still under investigation. However, its function as a selective GHB receptor agonist that modulates glutamate transmission suggests potential involvement in conditions where glutamatergic signaling is dysregulated.

-

Epilepsy: While high doses of GHB can induce absence seizures, this effect is primarily mediated by GABAB receptors. The selective activation of GHB receptors by T-HCA leads to increased glutamate, which could potentially have pro-convulsant effects under certain conditions. Further research is needed to explore the role of the endogenous T-HCA/GHB receptor system in seizure susceptibility and generation.

-

Psychiatric Disorders: The modulation of glutamate and dopamine systems by the GHB receptor suggests a potential role in disorders such as schizophrenia and anxiety.[24][25][26] The impact of T-HCA on these neurotransmitter systems warrants further investigation in animal models of these conditions.[27][28]

Conclusion and Future Directions

This compound is a key endogenous molecule for understanding the specific role of the GHB receptor in the CNS. Its high affinity and selectivity distinguish it from its precursor, GHB, providing a valuable tool for researchers. The primary known function of T-HCA is the modulation of glutamatergic neurotransmission, a fundamental process in synaptic plasticity, learning, and memory.

Future research should focus on several key areas:

-

Elucidation of the complete biosynthetic and metabolic pathway of T-HCA.

-

Detailed characterization of the downstream signaling cascade following GHB receptor activation by T-HCA.

-

Comprehensive mapping of T-HCA concentrations in various brain regions and their changes in different physiological and pathological states.

-

Investigation into the therapeutic potential of targeting the T-HCA/GHB receptor system for neurological and psychiatric disorders.

A deeper understanding of the endogenous role of this compound will undoubtedly provide novel insights into the complex regulation of neuronal excitability and may pave the way for the development of new therapeutic strategies for a range of CNS disorders.

References

- 1. GHB receptor - Wikipedia [en.wikipedia.org]

- 2. T-HCA - Wikipedia [en.wikipedia.org]

- 3. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Alterations Associated with γ-Hydroxybutyric Acid and the Potential of Metabolites as Biomarkers of Its Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Hydroxybutyrate dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. Evidence for a G protein-coupled gamma-hydroxybutyric acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective gamma-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of gamma-hydroxybutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent trends in microdialysis sampling integrated with conventional and microanalytical systems for monitoring biological events: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trans-gamma-hydroxycrotonic acid binding sites in brain: evidence for a subpopulation of gamma-hydroxybutyrate sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization and pharmacology of the GHB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nextadvance.com [nextadvance.com]

- 12. sisweb.com [sisweb.com]

- 13. Protocol for brain sample homogenization | WISBiomed [wisbiomed.com]

- 14. NIBSC - Brain Tissue Preparation [nibsc.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. revvity.com [revvity.com]

- 20. Role of extracellular glutamate measured by cerebral microdialysis in severe traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine. | Semantic Scholar [semanticscholar.org]

- 24. gamma-Hydroxybutyrate ligands possess antidopaminergic and neuroleptic-like activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Animal models of anxiety and anxiolytic drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Anxiety disorders and GABA neurotransmission: a disturbance of modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Modelling Anxiety in Humans for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Experimental models of anxiety for drug discovery and brain research - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Hydroxycrotonic Acid: A Key Metabolite in the Pharmacological Profile of GHB

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-hydroxybutyric acid (GHB) is a psychoactive substance with a complex metabolic profile. While the major metabolic pathway of GHB leading to succinic semialdehyde is well-documented, the formation and activity of its metabolite, trans-4-hydroxycrotonic acid (T-HCA), offers a nuanced understanding of GHB's pharmacology. This technical guide provides a comprehensive overview of T-HCA as a metabolite of GHB, detailing its metabolic formation, analytical quantification, and distinct signaling pathways. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development, providing detailed experimental protocols and quantitative data to facilitate further investigation into the physiological and toxicological roles of this significant metabolite.

Introduction

Gamma-hydroxybutyric acid (GHB) is an endogenous neurotransmitter and a drug of abuse known for its sedative and euphoric effects. The metabolism of GHB is a critical area of study for understanding its duration of action, potential for toxicity, and for the development of detection methods. While the primary metabolic route involves oxidation to succinic semialdehyde, a lesser-known but significant pathway involves the formation of trans-4-hydroxycrotonic acid (T-HCA). T-HCA is an active metabolite that exhibits a distinct pharmacological profile from its parent compound, primarily through its selective action on the GHB receptor. This guide delves into the core aspects of T-HCA as a metabolite, providing a technical foundation for its study.

Metabolic Pathway of GHB to trans-4-Hydroxycrotonic Acid

The conversion of GHB to T-HCA is believed to occur via a β-oxidation-like pathway. This process involves the activation of GHB to its coenzyme A (CoA) thioester, followed by a series of enzymatic reactions.

Enzymatic Conversion

The key step in the formation of the double bond characteristic of T-HCA is the dehydration of 4-hydroxybutyryl-CoA. This reaction is catalyzed by the enzyme 4-hydroxybutyryl-CoA dehydratase . This enzyme contains a [4Fe-4S] cluster and FAD, and it facilitates the removal of a water molecule from 4-hydroxybutyryl-CoA to form crotonyl-CoA, which is a precursor to T-HCA.[1][2][3][4] The overall proposed pathway is as follows:

-

Activation of GHB: GHB is first activated to 4-hydroxybutyryl-CoA by a CoA ligase.

-

Dehydrogenation: While not explicitly detailed in the context of T-HCA formation from GHB in all literature, a typical β-oxidation spiral would involve dehydrogenation.

-

Dehydration: 4-hydroxybutyryl-CoA is then dehydrated by 4-hydroxybutyryl-CoA dehydratase to yield crotonyl-CoA.[1][3][5]

-

Formation of T-HCA: Subsequent enzymatic steps would lead to the formation of trans-4-hydroxycrotonic acid.

Quantitative Data

Accurate quantification of T-HCA is crucial for understanding its pharmacokinetic profile and its contribution to the overall effects of GHB. The following tables summarize available quantitative data for GHB and its metabolites.

Table 1: Concentrations of GHB in Human Biological Samples After Exogenous Administration

| Biological Matrix | Dose | Peak Concentration (Cmax) | Time to Peak (Tmax) | Reference(s) |

| Plasma | 4.5 g sodium oxybate | 83-88 mg/L | 1 hour | [6] |

| Urine | 25 mg/kg | 32.6-161.3 mg/L (mean 67.3 mg/L) | 1 hour | [5] |

| Urine | 50 mg/kg | 150-200 mg/L (average) | 0-3 hours | [7][8] |

Table 2: Endogenous Concentrations of trans-4-Hydroxycrotonic Acid

| Biological Matrix | Species | Concentration | Reference(s) |

| Brain Tissue | Rat | 0.18 ± 0.02 nmol/g wet weight |

Note: There is a notable lack of data on the concentrations of trans-4-hydroxycrotonic acid in human plasma and urine following GHB administration. This represents a significant gap in the literature and a key area for future research.

Experimental Protocols

The analysis of T-HCA and GHB in biological matrices typically requires derivatization to improve their chromatographic properties and detection sensitivity. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Sample Preparation and Derivatization for GC-MS Analysis

This protocol is adapted from methodologies for the analysis of GHB and its metabolites in biological fluids.

Objective: To extract and derivatize T-HCA and GHB from urine or plasma for GC-MS analysis.

Materials:

-

Biological sample (urine or plasma)

-

Internal standard (e.g., GHB-d6)

-

Acetonitrile

-

Ethyl acetate

-

Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

-

GC-MS system

Procedure:

-

Sample Aliquoting: Pipette a known volume (e.g., 100 µL) of the biological sample into a centrifuge tube.

-

Internal Standard Addition: Add a known amount of the internal standard (e.g., GHB-d6) to each sample, calibrator, and control.

-

Protein Precipitation (for plasma): Add 3 volumes of cold acetonitrile to the plasma sample. Vortex vigorously for 30 seconds to precipitate proteins. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Liquid-Liquid Extraction: Transfer the supernatant (for plasma) or the urine sample to a new tube. Add an equal volume of ethyl acetate. Vortex for 1 minute and centrifuge to separate the layers.

-

Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

-

Derivatization: Add 50 µL of BSTFA with 1% TMCS to the dried extract. Cap the tube tightly and heat at 70°C for 20-30 minutes.

-

GC-MS Analysis: After cooling to room temperature, inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system.

LC-MS/MS Analysis

LC-MS/MS offers high sensitivity and specificity and can often be performed with simpler sample preparation.

Objective: To quantify T-HCA in urine or plasma using LC-MS/MS.

Materials:

-

Biological sample (urine or plasma)

-

Internal standard (e.g., T-HCA-d4)

-

Methanol

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Sample Dilution: Dilute the urine or plasma sample with a solution of methanol containing the internal standard.

-

Protein Precipitation (for plasma): For plasma samples, a protein precipitation step with acetonitrile or methanol is typically performed. Centrifuge to pellet the precipitated proteins.

-

Injection: Inject the supernatant directly into the LC-MS/MS system.

-

Chromatographic Separation: Use a suitable C18 or other appropriate column for separation.

-

Mass Spectrometric Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-product ion transitions for T-HCA and its internal standard.

Signaling Pathways of trans-4-Hydroxycrotonic Acid

T-HCA's pharmacological effects are primarily mediated through its selective interaction with the GHB receptor. Unlike GHB, T-HCA does not significantly bind to the GABA-B receptor, which is responsible for the sedative-hypnotic effects of GHB.[9]

GHB Receptor Activation and Glutamate Release

T-HCA is a potent agonist at the high-affinity GHB receptor. Activation of this receptor leads to an increase in extracellular glutamate concentrations, particularly in the hippocampus.[9] This excitatory effect is in stark contrast to the predominantly inhibitory effects of GHB mediated by the GABA-B receptor. The mechanism is thought to involve the modulation of neurotransmitter release from presynaptic terminals.

Downstream Signaling Events

The GHB receptor is a G-protein coupled receptor (GPCR). While T-HCA does not appear to activate G-proteins in the same manner as GABA-B receptor agonists, its binding to the GHB receptor initiates a signaling cascade. Studies have suggested that GHB receptor activation can lead to:

-

Modulation of K+ channels: This can alter neuronal excitability.

-

Inhibition of adenylate cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[10]

-

Increase in intracellular Ca2+: At low concentrations, GHB has been shown to increase intracellular calcium, a response that is not mediated by GABA-B receptors and may be relevant to T-HCA's actions.[10][11]

Conclusion

Trans-4-hydroxycrotonic acid is a pharmacologically active metabolite of GHB with a distinct mechanism of action. Its formation via a β-oxidation-like pathway and its selective agonism at the GHB receptor, leading to increased glutamate release, highlight its importance in the overall pharmacological and toxicological profile of GHB. The lack of quantitative data for T-HCA in humans after GHB administration represents a critical knowledge gap that warrants further investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers to explore the role of this intriguing metabolite in greater depth. A thorough understanding of T-HCA is essential for developing a complete picture of GHB's effects and for advancing research in areas such as clinical toxicology, forensic science, and the development of novel therapeutics targeting the GHB receptor system.

References

- 1. 4-Hydroxybutyryl-CoA dehydratase from Clostridium aminobutyricum: characterization of FAD and iron-sulfur clusters involved in an overall non-redox reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of 4-hydroxybutyryl-CoA dehydratase: Radical catalysis involving a [4Fe–4S] cluster and flavin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Making sure you're not a bot! [archiv.ub.uni-marburg.de]

- 5. A dicarboxylate/4-hydroxybutyrate autotrophic carbon assimilation cycle in the hyperthermophilic Archaeum Ignicoccus hospitalis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GHB Pharmacology and Toxicology: Acute Intoxication, Concentrations in Blood and Urine in Forensic Cases and Treatment of the Withdrawal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GHB Urine Concentrations After Single-Dose Administration in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GHB urine concentrations after single-dose administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. T-HCA - Wikipedia [en.wikipedia.org]

- 10. Calcium and cAMP signaling induced by gamma-hydroxybutyrate receptor(s) stimulation in NCB-20 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. gamma-Hydroxybutyric acid increases intracellular Ca2+ concentration and nuclear cyclic AMP-responsive element- and activator protein 1 DNA-binding activities through GABAB receptor in cultured cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Synthesis of 4-Hydroxycrotonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical pathways involved in the synthesis of 4-hydroxycrotonic acid (4-HCA), a molecule of interest for its neuroactive properties and as a potential therapeutic agent. This document details the enzymatic steps, presents available quantitative data, and outlines experimental methodologies for the study of this pathway.

Introduction

This compound, also known as trans-4-hydroxy-2-butenoic acid (T-HCA), is a naturally occurring compound found in the central nervous system and is an active metabolite of gamma-hydroxybutyric acid (GHB).[1][2] It exhibits a higher affinity for the GHB receptor than GHB itself, suggesting a potential role in neuromodulation.[1] While chemical synthesis routes for 4-HCA are established, understanding its biochemical synthesis is crucial for developing biotechnological production methods and for elucidating its physiological roles. This guide focuses on a plausible microbial biosynthetic pathway from the central metabolite succinate.

Microbial Biosynthesis of this compound from Succinate

A potential and well-documented biochemical route for the synthesis of this compound in microorganisms, particularly in Clostridia, starts from the Krebs cycle intermediate, succinate. This pathway involves the sequential action of several key enzymes to convert succinate into 4-hydroxycrotonyl-CoA, which can then be hydrolyzed to the final product.

The proposed pathway can be divided into three main stages:

-

Conversion of Succinate to 4-Hydroxybutyryl-CoA: This stage involves the reduction of succinate to 4-hydroxybutyrate and its subsequent activation to the CoA-thioester.

-

Dehydration of 4-Hydroxybutyryl-CoA: A key step where the saturated 4-hydroxybutyryl-CoA is converted to the unsaturated crotonyl-CoA.

-

Hydrolysis of Crotonyl-CoA: The final step to release free this compound.

The overall workflow for this microbial synthesis pathway is depicted below.

Stage 1: Conversion of Succinate to 4-Hydroxybutyryl-CoA

This initial stage transforms succinate, a common cellular metabolite, into the key precursor 4-hydroxybutyryl-CoA.

Enzymes Involved:

-

Succinyl-CoA Synthetase (EC 6.2.1.5): This enzyme catalyzes the reversible conversion of succinate to succinyl-CoA. While often functioning in the direction of succinate formation in the citric acid cycle, it can operate in the reverse direction depending on cellular conditions.[1][3]

-

Succinyl-CoA Reductase (EC 1.2.1.76): This enzyme reduces succinyl-CoA to succinic semialdehyde.

-

4-Hydroxybutyrate Dehydrogenase (EC 1.1.1.61): This dehydrogenase catalyzes the reduction of succinic semialdehyde to 4-hydroxybutyrate.[4]

-

4-Hydroxybutyrate-CoA Transferase (EC 2.8.3.-) or Ligase (EC 6.2.1.-): 4-hydroxybutyrate is activated to 4-hydroxybutyryl-CoA by either a CoA transferase, which utilizes a CoA donor like acetyl-CoA, or a CoA ligase, which uses ATP.[5][6]

Quantitative Data for Stage 1 Enzymes:

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Optimal pH |

| 4-Hydroxybutyrate Dehydrogenase | Cupriavidus necator | 4-Hydroxybutanoate | 0.98 | 8.4 | 9.0 |

| NAD+ | 0.064 | 8.9 | |||

| 4-Hydroxybutyrate-CoA Transferase | Clostridium aminobutyricum | Butyryl-CoA | 0.06 | - | - |

Stage 2: Dehydration of 4-Hydroxybutyryl-CoA

This is the pivotal step where the double bond is introduced into the carbon chain.

Enzyme Involved:

-

4-Hydroxybutyryl-CoA Dehydratase (EC 4.2.1.120): This enzyme, found in organisms like Clostridium aminobutyricum and Clostridium kluyveri, catalyzes the reversible dehydration of 4-hydroxybutyryl-CoA to crotonyl-CoA. It is an iron-sulfur and FAD-containing enzyme.

Quantitative Data for Stage 2 Enzyme:

| Enzyme | Organism | Substrate | Km (µM) | Specific Activity (nkat mg-1) |

| 4-Hydroxybutyryl-CoA Dehydratase | Clostridium aminobutyricum | 4-Hydroxybutyryl-CoA | 50 | 209 |

| 4-Hydroxybutyryl-CoA Dehydratase | Clostridium kluyveri | 4-Hydroxybutyryl-CoA | - | 123 |

Stage 3: Hydrolysis of Crotonyl-CoA

The final step involves the release of the free acid from its CoA ester.

Enzyme Involved:

-

Thioesterase (EC 3.1.2.-): A variety of thioesterases exist with differing substrate specificities.[7][8] The E. coli enzyme YciA , an acyl-CoA thioesterase, has been shown to have broad substrate specificity and could potentially catalyze the hydrolysis of crotonyl-CoA.[9][10]

Quantitative Data for Stage 3 Enzyme:

| Enzyme | Organism | Substrate | kcat/Km (M-1s-1) |

| YciA | Haemophilus influenzae | Various acyl-CoAs | > 104 |

Mammalian Synthesis of this compound

In mammals, this compound is known to be an active metabolite of GHB.[1][2] The precise enzymatic pathway for this conversion is not as well-defined as the microbial pathway. It is hypothesized that a dehydrogenase or oxidase is responsible for introducing the double bond into the 4-hydroxybutyrate backbone. The in vivo conversion of GHB to 4-HCA has been observed, but the specific enzymes catalyzing this reaction require further investigation.[11][12]

Experimental Protocols

Assay for 4-Hydroxybutyrate Dehydrogenase Activity

This spectrophotometric assay measures the reduction of NAD+ to NADH.

Materials:

-

Tris-HCl buffer (1 M, pH 9.0)

-

NAD+ solution (20 mM)

-

4-Hydroxybutyrate solution (100 mM)

-

Purified 4-hydroxybutyrate dehydrogenase

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing:

-

100 µL of 1 M Tris-HCl buffer (pH 9.0)

-

50 µL of 20 mM NAD+

-

750 µL of deionized water

-

-

Add a suitable amount of purified 4-hydroxybutyrate dehydrogenase to the reaction mixture.

-

Initiate the reaction by adding 100 µL of 100 mM 4-hydroxybutyrate.

-

Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH (ε = 6220 M-1cm-1).

-

Calculate the enzyme activity based on the rate of NADH formation.

Assay for 4-Hydroxybutyryl-CoA Dehydratase Activity

This is a coupled spectrophotometric assay.[13]

Materials:

-

Potassium phosphate buffer (1 M, pH 7.4)

-

Acetyl-CoA (10 mM)

-

4-Hydroxybutyrate (1 M)

-

4-Hydroxybutyrate-CoA transferase

-

A mixture of auxiliary enzymes (crotonase, 3-hydroxybutyryl-CoA dehydrogenase, thiolase, phosphate acetyltransferase) from Acidaminococcus fermentans

-

NAD+ (20 mM)

-

Purified 4-hydroxybutyryl-CoA dehydratase

Procedure:

-

4-hydroxybutyryl-CoA is generated in situ from 4-hydroxybutyrate and acetyl-CoA by 4-hydroxybutyrate-CoA transferase.

-

The product of the dehydratase reaction, crotonyl-CoA, is then converted to acetyl-CoA by the auxiliary enzymes, with the concomitant reduction of NAD+ to NADH.

-

The reaction is monitored by the increase in absorbance at 340 nm.

Assay for Thioesterase Activity

This assay can be performed using HPLC to detect the release of the free fatty acid.

Materials:

-

Tris-HCl buffer (1 M, pH 7.5)

-

Crotonyl-CoA solution (10 mM)

-

Purified thioesterase (e.g., YciA)

-

HPLC system with a C18 column

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer and crotonyl-CoA.

-

Initiate the reaction by adding the purified thioesterase.

-

Incubate the reaction at an optimal temperature (e.g., 37°C).

-

At various time points, quench the reaction (e.g., by adding acid).

-

Analyze the reaction mixture by HPLC to quantify the amount of this compound produced.

Conclusion

The biochemical synthesis of this compound, particularly through microbial pathways, presents a promising alternative to chemical synthesis. The pathway from succinate, a central metabolite, is plausible and involves a series of well-characterized enzymatic reactions. The key enzyme, 4-hydroxybutyryl-CoA dehydratase, provides the crucial step of unsaturation. While a complete picture of the pathway, including a dedicated thioesterase and comprehensive kinetic data for all enzymes in a single system, is still emerging, the information presented in this guide provides a solid foundation for further research and development in this area. Further investigation into the mammalian synthesis of this compound from GHB is also warranted to fully understand its physiological significance.

References

- 1. Identification of the kinetic mechanism of succinyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. T-HCA - Wikipedia [en.wikipedia.org]

- 3. Succinyl-CoA synthetase - Proteopedia, life in 3D [proteopedia.org]

- 4. 4-Hydroxybutyrate dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. Purification and properties of 4-hydroxybutyrate coenzyme A transferase from Clostridium aminobutyricum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification and properties of 4-hydroxybutyrate coenzyme A transferase from Clostridium aminobutyricum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CoA Thioesterases | Institute of Biological Chemistry | Washington State University [ibc.wsu.edu]

- 9. Engineering of thioesterase YciA from Haemophilus influenzae for production of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of the acyl-CoA thioesterase "YciA" in the production of (R)-3-hydroxybutyrate by recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Conversion of gamma-hydroxybutyrate to gamma-aminobutyrate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Conversion of gamma-hydroxybutyrate to gamma-aminobutyrate by mouse brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

Pharmacological Profile of trans-4-Hydroxycrotonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

trans-4-Hydroxycrotonic acid (T-HCA) is a potent and selective agonist for the high-affinity γ-hydroxybutyrate (GHB) receptor. As an endogenous compound and a metabolite of GHB, T-HCA serves as a valuable research tool to investigate the specific functions of the GHB receptor system, independent of the sedative effects mediated by the GABAB receptor. This document provides a comprehensive overview of the pharmacological profile of T-HCA, including its binding characteristics, pharmacodynamics, and the current understanding of its mechanism of action. Detailed experimental protocols for key assays and visualizations of relevant pathways are included to support further research and drug development efforts in this area.

Introduction

trans-4-Hydroxycrotonic acid, also known as γ-hydroxycrotonic acid (GHC), is a structural analog of the neurotransmitter γ-hydroxybutyric acid (GHB).[1][2] It is an endogenous substance found in the rat central nervous system and is also an active metabolite of GHB.[2] T-HCA's pharmacological significance lies in its selective high-affinity binding to the GHB receptor, where it acts as an agonist.[1][2] Unlike GHB, T-HCA does not bind to the GABAB receptor, thus it does not produce sedative effects, making it an ideal tool for isolating and studying the physiological roles of the GHB receptor.[2] This profile distinguishes T-HCA from GHB and highlights its importance in neuroscience research.

Pharmacodynamics

Receptor Binding Profile

T-HCA is a high-affinity ligand for the GHB receptor, exhibiting a binding affinity that is approximately four times greater than that of GHB itself.[2] Crucially, it shows no significant affinity for the GABAB receptor, which is considered the low-affinity binding site for GHB and mediates its sedative-hypnotic effects.

Table 1: Receptor Binding Affinity of trans-4-Hydroxycrotonic Acid

| Radioligand | Preparation | Parameter | Value | Reference |

| [3H]T-HCA | Rat brain membranes | Kd1 | 7 nM | Hechler et al., 1990[3] |

| Bmax1 | 42 fmol/mg protein | Hechler et al., 1990[3] | ||

| Kd2 | 2 µM | Hechler et al., 1990[3] | ||

| Bmax2 | 13 pmol/mg protein | Hechler et al., 1990[3] | ||

| [3H]GHB | Rat brain membranes | Ki | 1.1 µM | MedchemExpress[4] |

Functional Activity

As an agonist at the GHB receptor, T-HCA modulates neurotransmitter release. A key functional effect of T-HCA is the stimulation of extracellular glutamate levels in the hippocampus.[2] This effect is mediated specifically through the GHB receptor, as it can be blocked by the selective GHB receptor antagonist NCS-382.

Table 2: Functional Activity of trans-4-Hydroxycrotonic Acid

| Assay | System | Effect | Antagonist | Reference |

| In vivo microdialysis | Rat hippocampus | Increase in extracellular glutamate | NCS-382 | Castelli et al., 2003 |

Mechanism of Action & Signaling Pathways

The GHB receptor is a G-protein coupled receptor (GPCR).[2][5] Activation of the GHB receptor by agonists such as T-HCA is believed to initiate a downstream signaling cascade. While the precise G-protein subtype coupled to the GHB receptor has not been definitively characterized in the context of T-HCA, evidence suggests that GHB receptor activation can lead to the inhibition of adenylyl cyclase, which would decrease intracellular cyclic AMP (cAMP) levels. This signaling pathway is distinct from the GABAB receptor-mediated effects of GHB. The increase in extracellular glutamate following T-HCA administration is a key downstream consequence of GHB receptor activation.

Figure 1: Proposed signaling pathway for T-HCA at the GHB receptor.

Pharmacokinetics

Detailed pharmacokinetic studies specifically on T-HCA are limited. As a metabolite of GHB, its formation and clearance are intrinsically linked to GHB's pharmacokinetics. Further research is required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of exogenously administered T-HCA.

Toxicology

There is a significant lack of specific toxicological data for trans-4-hydroxycrotonic acid. As it does not produce the sedative effects associated with GHB, it is presumed to have a different and potentially safer acute toxicity profile. However, comprehensive studies are needed to confirm its safety.

Experimental Protocols

Radioligand Binding Assay for GHB Receptor Affinity

This protocol is a generalized procedure based on the methodologies described in the literature for determining the binding affinity of ligands to the GHB receptor.

Figure 2: Workflow for a radioligand binding assay.

Detailed Steps:

-

Membrane Preparation: Rat brains are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at a high speed (e.g., 48,000 x g) to pellet the membranes. The pellet is washed and re-centrifuged multiple times to remove endogenous ligands. The final pellet is resuspended in the assay buffer.

-

Binding Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of radiolabeled T-HCA (e.g., [3H]T-HCA) and a range of concentrations of unlabeled T-HCA. Non-specific binding is determined in the presence of a high concentration of unlabeled GHB.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Washing: The filters are washed rapidly with cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

In Vivo Microdialysis for Extracellular Glutamate Measurement

This protocol outlines the general steps for measuring changes in extracellular glutamate in response to T-HCA administration in the rat hippocampus.

Figure 3: Workflow for in vivo microdialysis.

Detailed Steps:

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into the hippocampus of an anesthetized rat. The animal is allowed to recover from surgery.

-

Perfusion and Sample Collection: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. After a stabilization period, baseline dialysate samples are collected.

-

Drug Administration: T-HCA is administered, typically through the perfusion fluid (reverse dialysis), at various concentrations.

-

Post-Administration Sampling: Dialysate samples are collected at regular intervals following the administration of T-HCA.

-

Glutamate Analysis: The concentration of glutamate in the dialysate samples is quantified using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection.

-

Data Analysis: The changes in extracellular glutamate concentrations are expressed as a percentage of the baseline levels.

Conclusion and Future Directions

trans-4-Hydroxycrotonic acid is a selective and high-affinity agonist of the GHB receptor. Its lack of activity at the GABAB receptor makes it an invaluable pharmacological tool for elucidating the specific physiological and pathophysiological roles of the GHB receptor system. The primary known functional effect of T-HCA is the modulation of glutamatergic neurotransmission.

Future research should focus on several key areas:

-

Detailed Pharmacokinetics: A comprehensive characterization of the ADME properties of T-HCA is necessary to better understand its in vivo disposition and potential for therapeutic development.

-

Toxicology: Rigorous toxicological studies are required to establish the safety profile of T-HCA.

-

Downstream Signaling: Further investigation into the specific G-protein subtypes and downstream second messenger systems activated by T-HCA will provide a more complete picture of its mechanism of action.

-

Therapeutic Potential: Given its distinct pharmacological profile, exploring the potential therapeutic applications of T-HCA or its analogs in conditions where GHB receptor modulation may be beneficial, without the confounding sedative effects, is a promising avenue for future drug discovery.

References

- 1. T-HCA - Wikipedia [en.wikipedia.org]

- 2. GHB receptor - Wikipedia [en.wikipedia.org]

- 3. Trans-gamma-hydroxycrotonic acid binding sites in brain: evidence for a subpopulation of gamma-hydroxybutyrate sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of In Vitro Metabolism Activation in High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview of the Putative Structural and Functional Properties of the GHBh1 Receptor through a Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 4-Hydroxycrotonic Acid on the GHB Receptor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Hydroxycrotonic acid (T-HCA), an endogenous analogue of γ-hydroxybutyric acid (GHB), exhibits a unique and complex interaction with the GHB receptor. Unlike GHB, which demonstrates activity at both the specific GHB receptor and the GABAB receptor, T-HCA displays high affinity and selectivity for the GHB receptor. A critical distinguishing feature of T-HCA's mechanism of action is its apparent lack of G-protein activation upon binding to the GHB receptor, a departure from the canonical signaling of many G-protein coupled receptors (GPCRs). Instead, evidence points towards a G-protein-independent pathway that results in the modulation of neurotransmitter release, specifically an increase in extracellular glutamate. This technical guide provides a comprehensive overview of the current understanding of T-HCA's mechanism of action, including quantitative binding data, detailed experimental protocols, and a proposed signaling pathway.

Introduction

The GHB receptor is a subject of ongoing research, with its physiological role and signaling mechanisms not yet fully elucidated. T-HCA has emerged as a valuable pharmacological tool to probe the function of this receptor in isolation from the confounding effects of GABAB receptor activation. Understanding the nuanced mechanism by which T-HCA engages the GHB receptor is pivotal for the development of selective ligands and for clarifying the therapeutic potential of targeting this system.

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the binding of trans-4-hydroxycrotonic acid to the GHB receptor.

Table 1: Radioligand Binding Affinity of trans-4-Hydroxycrotonic Acid for the GHB Receptor

| Radioligand | Preparation | Binding Parameter | Value | Reference |

| [3H]T-HCA | Rat brain membranes | Kd1 (High affinity) | 7 nM | [Hechler et al., 1990][1] |

| Bmax1 (High affinity) | 42 fmol/mg protein | [Hechler et al., 1990][1] | ||

| Kd2 (Low affinity) | 2 µM | [Hechler et al., 1990][1] | ||

| Bmax2 (Low affinity) | 13 pmol/mg protein | [Hechler et al., 1990][1] | ||

| [3H]GHB | Rat brain membranes | Ki (vs. [3H]GHB) | 1.1 µM | [Gobaille et al., 2003][2] |

Table 2: Functional Activity of trans-4-Hydroxycrotonic Acid at the GHB Receptor

| Assay | Preparation | Effect of T-HCA | Concentration | Reference |

| [35S]GTPγS Binding | Rat cortical homogenates and slices | Ineffective in stimulating binding | Up to 1 mM | [Gobaille et al., 2003][2] |

| Extracellular Glutamate Levels | Rat hippocampus (in vivo microdialysis) | Increased extracellular glutamate | 0.1 - 1000 µM | [Gobaille et al., 2003][2] |

Mechanism of Action and Signaling Pathways

The prevailing evidence suggests that trans-4-hydroxycrotonic acid acts as a selective, high-affinity ligand at the GHB receptor, but does not function as a classical agonist in terms of G-protein signaling.

G-Protein-Independent Signaling

A pivotal study by Gobaille et al. (2003) demonstrated that T-HCA, unlike GHB (acting at GABAB receptors), fails to stimulate the binding of [35S]GTPγS to rat brain membranes.[2] This strongly indicates that the signaling cascade initiated by T-HCA binding to the GHB receptor is not dependent on the activation of heterotrimeric G-proteins. This finding distinguishes the GHB receptor's function, when activated by T-HCA, from typical GPCR signaling pathways.

Modulation of Glutamate Release

The same study revealed that local perfusion of T-HCA into the rat hippocampus leads to a dose-dependent increase in extracellular glutamate levels.[2] This effect was blocked by the GHB receptor antagonist NCS-382, confirming that the glutamate release is a direct consequence of GHB receptor engagement by T-HCA.[2]

The precise molecular mechanism linking GHB receptor activation by T-HCA to glutamate release remains an active area of investigation. It is hypothesized that the GHB receptor, which is described as an excitatory receptor, may be coupled to an alternative signaling pathway, potentially involving ion channels or other effector proteins, that facilitates the release of glutamate from presynaptic terminals.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Radioligand Binding Assay ([3H]T-HCA Saturation Binding)

This protocol is based on the methodology described by Hechler et al. (1990).[1]

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]T-HCA on rat brain membranes.

Materials:

-

[3H]trans-4-hydroxycrotonic acid (specific activity ~20-40 Ci/mmol)

-

Unlabeled trans-4-hydroxycrotonic acid

-

Rat brain tissue (e.g., cortex, hippocampus)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Polytron homogenizer

-

Refrigerated centrifuge

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in Tris-HCl buffer to a protein concentration of approximately 1-2 mg/mL.

-

-

Binding Assay:

-

Set up assay tubes containing increasing concentrations of [3H]T-HCA (e.g., 0.1 nM to 50 nM).

-

For non-specific binding determination, add a high concentration of unlabeled T-HCA (e.g., 1 mM) to a parallel set of tubes.

-

Add the prepared membrane suspension (e.g., 100-200 µg of protein) to each tube.

-

Incubate the tubes at 4°C for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

-

Analyze the specific binding data using Scatchard analysis or non-linear regression to determine Kd and Bmax values.

-

[35S]GTPγS Binding Assay

This protocol is based on the methodology described by Gobaille et al. (2003).[2]

Objective: To determine if T-HCA activates G-proteins coupled to the GHB receptor.

Materials:

-

[35S]GTPγS (specific activity >1000 Ci/mmol)

-

Unlabeled GTPγS

-

trans-4-hydroxycrotonic acid

-

GDP

-

Rat brain membranes (prepared as in 4.1.1)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Assay Setup:

-

In assay tubes, add a fixed concentration of [35S]GTPγS (e.g., 0.05-0.1 nM).

-

Add GDP (e.g., 10 µM) to each tube.

-

For basal binding, add assay buffer.

-

For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

For stimulated binding, add varying concentrations of T-HCA.

-

Add the prepared membrane suspension (e.g., 20-50 µg of protein).

-

-

Incubation and Filtration:

-

Incubate the tubes at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

-

Data Analysis:

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding of [35S]GTPγS.

-

Express the data as a percentage of basal binding and compare the stimulation by T-HCA to that of a known GPCR agonist.

-

Conclusion and Future Directions

The current body of evidence strongly suggests that this compound interacts with the GHB receptor through a G-protein-independent mechanism that results in the modulation of glutamatergic neurotransmission. This positions T-HCA as a critical tool for dissecting the unique signaling properties of the GHB receptor. Future research should focus on elucidating the precise molecular players downstream of T-HCA binding that mediate glutamate release. Investigating the potential involvement of ion channels, transporter proteins, or other signaling intermediates will be crucial for a complete understanding of this non-canonical pathway. Furthermore, exploring the physiological and pathological implications of this T-HCA-induced glutamate release will be vital for assessing the therapeutic relevance of targeting the GHB receptor with selective ligands.

References

- 1. Trans-gamma-hydroxycrotonic acid binding sites in brain: evidence for a subpopulation of gamma-hydroxybutyrate sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective gamma-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of gamma-hydroxybutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural and Functional Nexus: A Technical Guide to 4-Hydroxycrotonic Acid and GHB

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate structural and functional relationship between 4-Hydroxycrotonic acid (T-HCA) and γ-hydroxybutyric acid (GHB). Both compounds are endogenous to the central nervous system, with GHB being a well-known neurotransmitter and therapeutic agent, while T-HCA is recognized as a potent and selective ligand for the high-affinity GHB receptor. Understanding their interplay is crucial for the development of novel therapeutics targeting the GHB signaling system.

Structural Relationship

This compound, specifically the trans isomer (T-HCA), is an unsaturated analog of GHB. The core structural difference lies in the presence of a double bond between the second and third carbon atoms in the butyric acid backbone of T-HCA, whereas GHB possesses a saturated carbon chain. This seemingly minor structural modification has profound implications for their pharmacological profiles.

Below is a visual representation of their chemical structures.

Receptor Binding Affinity

The primary distinction in the pharmacological activity of GHB and T-HCA lies in their receptor binding profiles. GHB exhibits a dual action, binding to both the high-affinity GHB receptor and, with lower affinity, to the GABAB receptor. In contrast, T-HCA is a selective agonist for the high-affinity GHB receptor and does not bind to the GABAB receptor[1][2]. This selectivity makes T-HCA a valuable research tool for isolating the effects of the GHB receptor from those of the GABAB receptor.

| Compound | Receptor | Binding Affinity (Kd/Ki) | Species | Reference |

| GHB | High-Affinity GHB Receptor | Kd = 95 nM | Rat | [3] |

| Low-Affinity GHB Receptor | Kd = µM to mM range | Rat/Human | [4] | |

| GABAB Receptor | Kd = µM to mM range | Rat/Human | [4] | |

| T-HCA | High-Affinity GHB Receptor | Kd1 = 7 nM, Ki = 1.1 µM | Rat | [3][5] |

| Low-Affinity GHB Receptor | Kd2 = 2 µM | Rat | [3] | |

| GABAB Receptor | No significant binding | - | [1][2] |

Metabolic Pathways

GHB is a metabolite of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). The metabolic pathway involves the conversion of GABA to succinic semialdehyde (SSA) by GABA transaminase, followed by the reduction of SSA to GHB by succinic semialdehyde reductase. Conversely, GHB can be metabolized back to SSA by GHB dehydrogenase[6][7]. T-HCA is an active metabolite of GHB, although the specific enzymatic pathway for the conversion of the saturated GHB to the unsaturated T-HCA is not yet fully elucidated in the available literature[1][2].

The following diagram illustrates the established metabolic relationship between GABA, GHB, and its precursors.

Pharmacokinetics

The pharmacokinetic profile of GHB has been extensively studied in both preclinical and clinical settings. However, there is a notable lack of publicly available pharmacokinetic data for T-HCA.

Pharmacokinetic Parameters of GHB

| Parameter | Human | Rat | Reference |

| Cmax | Dose-dependent | Dose-dependent | [6] |

| Tmax | 20 - 45 minutes | ~30 minutes | [6] |

| Half-life (t1/2) | 30 - 60 minutes | ~30 minutes | [6][7] |

| Oral Bioavailability | ~25% | 52 - 65% | [6] |

Signaling Pathways

The differential receptor binding of GHB and T-HCA results in distinct downstream signaling events. GHB's activation of both the GHB receptor and the GABAB receptor leads to a complex array of cellular responses, including modulation of dopamine and glutamate release[6]. T-HCA, by selectively activating the GHB receptor, has been shown to increase extracellular glutamate concentrations[1].

The diagram below outlines the signaling pathways associated with GHB and T-HCA.

Experimental Protocols

Receptor Binding Assays

Objective: To determine the binding affinity of test compounds (e.g., GHB, T-HCA) to the GHB and GABAB receptors.

General Workflow:

Methodology for GABAB Receptor Binding Assay:

-

Tissue Preparation: Rat cortical membranes are prepared by homogenization in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The pellet is washed multiple times to remove endogenous GABA.

-

Radioligand: [³H]-GABA or a specific GABAB receptor antagonist like [³H]-CGP54626 is used.

-

Incubation: Membranes are incubated with the radioligand and varying concentrations of the test compound in a suitable buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4).

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-linear regression analysis is used to determine the IC₅₀ values, which are then converted to Kᵢ values using the Cheng-Prusoff equation.

Pharmacokinetic Studies

Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, t1/2, bioavailability) of a test compound.

General Workflow:

Methodology for GHB Pharmacokinetic Analysis:

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Dosing: GHB is administered orally (gavage) or intravenously at a specific dose.

-